molecular formula C24H22N2O5S B2836729 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954708-75-9

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2836729
CAS No.: 954708-75-9
M. Wt: 450.51
InChI Key: FEVXEEHIIMEGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Antipsychotic Agents

Research has highlighted the synthesis of heterocyclic carboxamides, including analogues similar to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, evaluating their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showcasing significant in vivo activities comparable to established compounds. Their evaluations in behavioral models predictive of extrapyramidal side effects versus antipsychotic activity revealed a promising profile for further exploration as backup compounds to established antipsychotics (Norman et al., 1996).

Multicomponent Reaction Synthesis

A notable multicomponent reaction involving tetrahydroisoquinoline has been utilized for the synthesis of complex heterocycles. This approach underscores the versatility of tetrahydroisoquinoline derivatives in synthesizing diverse molecular architectures, which can have implications for developing novel therapeutic agents with enhanced efficacy and reduced side effects (Ghosh et al., 2019).

Imaging and Therapeutic Applications

Fluorine-containing benzamide analogs, structurally related to the compound of interest, have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds' high tumor uptake and favorable tumor/normal tissue ratios indicate their potential as diagnostic and therapeutic agents in oncology (Tu et al., 2007).

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-16-2-7-21(8-3-16)32(28,29)26-11-10-17-4-6-20(12-19(17)14-26)25-24(27)18-5-9-22-23(13-18)31-15-30-22/h2-9,12-13H,10-11,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXEEHIIMEGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.